Product packaging for 5-Chloro-2-(pyridin-3-yl)indoline(Cat. No.:)

5-Chloro-2-(pyridin-3-yl)indoline

Cat. No.: B11879175
M. Wt: 230.69 g/mol
InChI Key: UGPQWUWYUMPMAL-UHFFFAOYSA-N
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Description

5-Chloro-2-(pyridin-3-yl)indoline (CAS 593234-54-9) is an indoline derivative of significant interest in medicinal chemistry and drug discovery. This compound features a molecular formula of C13H11ClN2 and a molecular weight of 230.69 . The indole and indoline scaffolds are recognized as privileged structures in pharmaceutical research due to their diverse biological activities and presence in many active substances and natural products . This makes this compound a valuable chemical building block for the synthesis of novel bioactive molecules. Researchers can utilize this compound in the exploration of new therapeutic agents. Indole derivatives are extensively investigated for their potential to target key oncogenic pathways, with some compounds exhibiting potent anticancer properties against various cell lines . Furthermore, structurally similar 5-chloro-indole analogs have been developed as potent inhibitors of mutant EGFR/BRAF pathways, showing significant antiproliferative activity . The core indole structure is also fundamental in developing drugs targeting the central nervous system, with some 5-chloro-indole analogues acting as potent and selective agonists for the 5-HT6 receptor, which is a target for cognitive disorders and obesity . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11ClN2 B11879175 5-Chloro-2-(pyridin-3-yl)indoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11ClN2

Molecular Weight

230.69 g/mol

IUPAC Name

5-chloro-2-pyridin-3-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C13H11ClN2/c14-11-3-4-12-10(6-11)7-13(16-12)9-2-1-5-15-8-9/h1-6,8,13,16H,7H2

InChI Key

UGPQWUWYUMPMAL-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C=C(C=C2)Cl)C3=CN=CC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 Chloro 2 Pyridin 3 Yl Indoline

Retrosynthetic Analysis of the 5-Chloro-2-(pyridin-3-yl)indoline Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthetic route. amazonaws.com For this compound, two primary disconnection strategies can be envisioned.

The first and most intuitive disconnection breaks the carbon-carbon bond between the indoline (B122111) C2 position and the pyridine (B92270) ring (Disconnection A). This approach simplifies the target into a 5-chloroindoline (B1581159) synthon and a 3-pyridyl synthon. The forward synthesis would then involve a cross-coupling reaction to form this key bond.

A second approach involves disconnecting the bonds that form the indoline ring itself (Disconnection B). Specifically, cleaving the N1-C2 and C3-C3a bonds through a conceptual [3+2] cycloaddition reversal leads to an aniline (B41778) derivative and a two-carbon component. Alternatively, an intramolecular cyclization strategy suggests disconnecting the N1-C7a bond, leading to a pre-functionalized 2-phenylethylamine derivative. These disconnections form the basis for the synthetic strategies discussed in the following sections.

Established Synthetic Routes for Substituted Indolines

The synthesis of the core indoline structure can be approached in two main ways: by reducing a corresponding indole (B1671886) precursor or by constructing the heterocyclic ring system from an acyclic starting material.

One of the most direct methods to obtain an indoline is through the reduction of the corresponding indole. If a synthetic route first establishes the 5-chloro-2-(pyridin-3-yl)indole skeleton, various reagents can be employed to selectively reduce the C2=C3 double bond of the pyrrole (B145914) ring. The choice of reducing agent is crucial to avoid unwanted side reactions, such as reduction of the chloro-substituent or the pyridine ring.

A notable method involves the use of borane (B79455) reagents in the presence of trifluoroacetic acid (TFA). This system has been shown to effectively reduce indole compounds to their corresponding indolines rapidly and in high yields at ambient or sub-ambient temperatures. google.com Other methods include catalytic hydrogenation using catalysts like palladium on carbon, although care must be taken to control the reaction conditions to preserve the chlorine substituent. nih.gov Metal-free protocols using reagents like trimethylamine (B31210) borane with TFA have also been developed for the reduction of indoles to indolines. organic-chemistry.org

Table 1: Comparison of Selected Methods for Indole to Indoline Reduction

Reducing Agent/System Conditions Comments
Borane-THF complex / TFA 0°C to 25°C Rapid reaction, high yields, avoids harsh conditions. google.com
NaBH₄ / NiCl₂ Methanol, with subsequent acylation Effective for chemoselective reduction of nitrile groups in the presence of an amide, adaptable for indoline synthesis. nih.gov
Polymethylhydrosiloxane (PMHS) / Pd catalyst Room temperature Efficient for N-Boc protected indoles. organic-chemistry.org
H₂ / Adam's catalyst (PtO₂) Acetic Acid Used for chemoselective hydrogenation. nih.gov

Building the indoline ring from an acyclic precursor offers a powerful alternative to indole reduction. These methods often provide better control over the substitution pattern of the final product.

Palladium-catalyzed intramolecular C-N bond formation is a prominent strategy. For instance, a suitably substituted N-picolinamide-protected phenylethylamine can undergo intramolecular C(sp³)-H amination to furnish the indoline ring. electronicsandbooks.com This approach leverages a directing group to facilitate the cyclization.

Annulation strategies have also proven effective. Rhodium(III)-catalyzed [3+2] annulation of aniline derivatives with vinylsilanes can produce highly substituted indolines through a C-H activation and cyclization cascade. acs.org Similarly, nickel-catalyzed intramolecular cyclization of iodoacetanilides with alkenes provides access to 3-substituted indolines. organic-chemistry.org These methods highlight the power of modern transition-metal catalysis in constructing complex heterocyclic systems from simpler components.

Table 2: Examples of De Novo Indoline Synthesis via Cyclization

Reaction Type Catalyst/Reagents Key Features Reference
Intramolecular C(sp³)-H Amination Pd(OAc)₂, Picolinamide (B142947) directing group Direct functionalization of C-H bonds to form the N-C2 bond. electronicsandbooks.com
[3+2] Annulation Rh(III) complex, vinylsilanes Highly regioselective formation of C3-substituted indolines. acs.org
[4+1] Cycloaddition Iridium catalyst, sulfoxonium ylides Diastereo- and enantioselective synthesis of 3-vinyl indolines. organic-chemistry.org
Reductive Cyclization Organosuperbase, thiol reductant Metal-free approach for N-H indoline derivatives. organic-chemistry.org

Diverse Approaches for the Introduction of Pyridyl Moieties onto Indoline Systems

Attaching the pyridin-3-yl group at the C2 position of the 5-chloroindoline core is a critical step. This can be achieved either through cross-coupling reactions involving a pre-functionalized indoline or via direct C-H functionalization.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. nih.gov To synthesize this compound, a Suzuki-Miyaura coupling could be employed between a 5-chloro-2-haloindoline (e.g., 2-bromo or 2-iodo) and pyridin-3-ylboronic acid. This reaction is typically catalyzed by a palladium(0) species with a suitable phosphine (B1218219) ligand and a base. nih.govnih.gov

The general applicability of palladium catalysis for coupling aryl halides with heteroaryl organometallic reagents is well-documented. nih.gov While direct examples on the 2-position of an indoline are specific, the principles are broadly applicable. Stille coupling (using a pyridylstannane) or Negishi coupling (using a pyridylzinc reagent) represent viable alternatives, each with its own substrate scope and tolerance for functional groups. nih.gov

Table 3: Typical Components for Palladium-Catalyzed Cross-Coupling Reactions

Reaction Palladium Source Ligand (Example) Base (Example) Organometallic Reagent
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃ SPhos, XPhos, P(t-Bu)₃ K₂CO₃, Cs₂CO₃, K₃PO₄ Pyridinylboronic acid
Stille Pd(PPh₃)₄ PPh₃ (Not always required) Pyridinylstannane
Negishi Pd(OAc)₂, PdCl₂(dppf) dppf, Xantphos (Not always required) Pyridinylzinc halide

Direct C-H activation offers a more atom-economical approach by avoiding the pre-functionalization of the indoline ring. nih.gov This strategy involves the direct coupling of a C-H bond with a suitable reaction partner. For the synthesis of this compound, this would entail the C2-H pyridylation of a 5-chloroindoline precursor.

Achieving regioselectivity in C-H functionalization can be challenging. While the C7 position of the indoline ring is often preferentially functionalized, the use of a directing group on the indoline nitrogen can steer the reaction to the C2 position. nih.govresearchgate.net For example, a pyrimidyl or picolinamide directing group can coordinate to a transition metal catalyst (like palladium or rhodium) and position it to selectively activate the adjacent C2-H bond for subsequent coupling with a pyridyl halide or equivalent. acs.orgresearchgate.net This method represents a cutting-edge approach to streamline the synthesis of complex molecules. nih.gov

Multicomponent Reaction Protocols for Hybrid Scaffolds

The synthesis of complex heterocyclic systems, such as those merging indole or indoline cores with pyridine rings, can be streamlined through MCRs. These protocols often employ a cascade of reactions, where the product of one step becomes the substrate for the next in the same pot. arkat-usa.org For instance, the L-proline-catalyzed three-component reaction of anilines, aldehydes, and an active methylene (B1212753) compound like malononitrile (B47326) in water represents a green and regioselective approach to synthesizing quinoline (B57606) derivatives, which share a structural relationship with the target scaffold. researchgate.net

Copper-catalyzed MCRs have also proven effective. The reaction of 2-methylindole, aromatic aldehydes, and various cyclic dienophiles can produce diverse spirotetrahydrocarbazoles, demonstrating the power of MCRs in constructing complex, fused systems containing the indole nucleus. nih.gov Similarly, spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives have been synthesized via an organocatalyzed three-component cascade reaction of isatins, malononitrile, and phthalhydrazide. nih.gov While not directly yielding this compound, these methodologies showcase the potential for assembling complex hybrid molecules from simple precursors in a single operation. The modular nature of MCRs allows for the variation of each component, enabling the synthesis of diverse libraries of compounds. nih.gov

Table 1: Examples of Multicomponent Reactions for Heterocycle Synthesis

Reactants Catalyst/Conditions Product Type Yield Reference
Isatins, Malononitrile, Phthalhydrazide Quinidine-derived squaramide Spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] 73–90% nih.gov
2-Methylindole, Aromatic Aldehydes, Cyclic Dienophiles CuSO₄, Toluene, 110 °C Spirotetrahydrocarbazoles Good nih.gov
Anilines, Aldehydes, Barbituric Acids L-proline, Water 5-Arylpyrimido[4,5-b]quinoline-diones High researchgate.net
Indole, Formaldehyde, Amino hydrochloride Aqueous HCl, then Na₂S₂O₃ Indole-fused thiadiazepine Not specified nih.gov

Regioselective Chlorination Methodologies at the C-5 Position of the Indoline Nucleus

Achieving regioselective chlorination at the C-5 position of an indoline nucleus is a critical transformation for the synthesis of the target compound. The electronic properties of the indoline ring typically direct electrophilic substitution to the C-5 position, but controlling for side reactions and achieving high selectivity requires specific methodologies.

A common strategy involves the N-acylation of the indoline to modulate its reactivity and protect the nitrogen atom. A patented process describes the reaction of 1-acyl-indoline with chlorine in the presence of a basic agent and water to selectively form 5-chloro-1-acyl-indoline. google.com This intermediate can then be saponified to yield 5-chloro-indoline. google.com This method highlights the importance of substrate modification to direct the regiochemical outcome of the chlorination. google.com

Alternative approaches for the chlorination of electron-rich aromatic systems like anilines, which are structurally related to indolines, can also provide insight. The use of copper(II) chloride (CuCl₂) in ionic liquids has been shown to achieve high yields and regioselectivity for the para-chlorination of unprotected anilines under mild conditions, avoiding the need for supplementary oxygen or gaseous HCl. nih.gov Another modern method employs Selectfluor as an oxidant with LiCl as the chlorine source for the regioselective chlorination of 2-aminopyridines, proceeding through a proposed radical mechanism. rsc.org While applied to different heterocycles, these reagent systems offer potential pathways for the direct and selective C-5 chlorination of the indoline core.

Table 2: Methodologies for Regioselective Chlorination

Substrate Reagents Conditions Product Yield Reference
1-Acyl-indoline Cl₂, Basic agent, H₂O 0° to 60° C 5-Chloro-1-acyl-indoline 76-85% (for 5-chloro-indoline after saponification) google.com
2-Methylaniline (unprotected) CuCl₂, Ionic Liquid ([hmim]Cl) 40 °C, 3 h 4-Chloro-2-methylaniline 91% (isolated) nih.gov
2-Aminopyridines LiCl, Selectfluor DMF, 80 °C Chlorinated 2-aminopyridines Good to high rsc.org

Stereoselective Synthesis and Chiral Resolution Techniques for Indoline Derivatives

The C-2 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereoselective synthesis or separation of these enantiomers is crucial in pharmaceutical chemistry. Methodologies for achieving this focus on two main strategies: asymmetric synthesis and chiral resolution.

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral compounds. This method involves using a chiral catalyst or reagent that reacts at a different rate with each enantiomer of the racemate. For 2-substituted indolines, kinetic resolution has been successfully achieved through acylation using a non-enzymatic, chiral 4-pyrrolidinopyridine (B150190) (PPY) derivative as a catalyst. nih.gov Another approach involves the deprotonation of N-Boc-protected 2-arylindolines with a chiral base system (n-butyllithium and the chiral ligand sparteine), followed by trapping with an electrophile. whiterose.ac.ukresearchgate.net This method allows for the isolation of both the unreacted starting material and the 2,2-disubstituted product with high enantiomeric ratios. whiterose.ac.ukresearchgate.net

Dynamic kinetic resolution (DKR) is an even more efficient process where the slower-reacting enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired single enantiomer. A palladium-catalyzed asymmetric hydrogenation of racemic α-substituted indole-2-acetates via an acid-assisted DKR process has been developed to produce chiral indolines with excellent yields and stereoselectivities. nih.govacs.org This DKR process relies on the rapid, acid-promoted isomerization between the indole and an enamine intermediate, which allows for the efficient conversion of the racemate into a single enantioenriched product. nih.gov

Table 3: Stereoselective Methods for 2-Substituted Indoline Derivatives

Method Substrate Type Catalyst/Reagent Key Outcome Selectivity Reference
Kinetic Resolution (Acylation) 2-Substituted Indolines Chiral PPY derivative Separation of enantiomers Good selectivity factors (s) nih.gov
Kinetic Resolution (Deprotonation) N-Boc-2-arylindolines n-BuLi / (+)-sparteine Enantioenriched starting material and 2,2-disubstituted product Good enantiomer ratios (er) whiterose.ac.ukresearchgate.net
Dynamic Kinetic Resolution (Asymmetric Hydrogenation) Racemic α-substituted indole-2-acetates Pd-catalyst with chiral ligand Chiral indolines with exocyclic vicinal stereocenters Excellent ee and dr nih.govacs.org

Advanced Synthetic Innovations and Green Chemistry Principles in Indoline-Pyridine Synthesis

Modern organic synthesis places a strong emphasis on developing environmentally benign and sustainable methods. The principles of green chemistry—such as using safer solvents, improving energy efficiency, and employing catalytic rather than stoichiometric reagents—are increasingly being applied to the synthesis of complex molecules like indoline-pyridine hybrids. researchgate.net

A significant advancement is the use of microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netnih.gov The one-pot, four-component synthesis of pyridine derivatives in ethanol (B145695) under microwave irradiation is a prime example of a green methodology. researchgate.netnih.gov This approach offers excellent yields (82-94%) in just a few minutes, representing a substantial improvement over traditional methods that require hours of refluxing. researchgate.net

The choice of solvent and catalyst is also central to green synthesis. Water is an ideal green solvent, and its use in L-proline-catalyzed MCRs for quinoline synthesis demonstrates the feasibility of performing complex transformations in aqueous media. researchgate.net Pyridine itself can act as a Lewis base catalyst in some reactions, reducing the need for other reagents. biosynce.com Furthermore, the development of recyclable catalysts is a key area of innovation. Ionic liquids, for example, have been used not only as environmentally benign solvents for reactions like regioselective chlorination but can also act as catalysts themselves and are often recyclable. nih.govmdpi.com These advanced synthetic strategies pave the way for more sustainable production of complex heterocyclic compounds.

Table 4: Comparison of Conventional vs. Green Synthetic Methods for Pyridine Derivatives

Method Heating Solvent Reaction Time Yield Reference
Conventional Synthesis of Pyridines (Four-component) Reflux Ethanol 6–9 hours 71–88% researchgate.net
Green Synthesis of Pyridines (Four-component) Microwave Irradiation Ethanol 2–7 minutes 82–94% researchgate.netnih.gov

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 2 Pyridin 3 Yl Indoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectroscopic Analysis for Structural Assignment

The ¹H NMR spectrum of 5-Chloro-2-(pyridin-3-yl)indoline is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2~5.0-5.2ddJ = 8.0, 4.0
H-3a~3.2-3.4ddJ = 16.0, 8.0
H-3b~2.8-3.0ddJ = 16.0, 4.0
NH~4.5-5.5br s-
H-4~7.1-7.2dJ = 8.2
H-6~7.0-7.1ddJ = 8.2, 2.0
H-7~6.7-6.8dJ = 2.0
H-2'~8.6-8.7dJ = 2.2
H-4'~7.8-7.9dtJ = 8.0, 2.0
H-5'~7.3-7.4dddJ = 8.0, 4.8, 0.8
H-6'~8.5-8.6ddJ = 4.8, 1.6

Disclaimer: The data in this table is predicted and not from experimental measurements.

Carbon-13 (¹³C) NMR Spectroscopic Characterization and Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts are based on the expected electronic effects of the substituents on the indoline (B122111) and pyridine (B92270) rings.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~65-70
C-3~38-42
C-3a~128-130
C-4~125-127
C-5~124-126
C-6~129-131
C-7~110-112
C-7a~150-152
C-2'~148-150
C-3'~135-137
C-4'~134-136
C-5'~123-125
C-6'~149-151

Disclaimer: The data in this table is predicted and not from experimental measurements.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments would be essential for the definitive assignment of the ¹H and ¹³C signals and for establishing the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): Would confirm the coupling relationships between adjacent protons, for instance, between H-2 and the H-3 protons, and within the aromatic systems of both the indoline and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between the pyridin-3-yl group and the C-2 position of the indoline ring. For example, correlations would be expected between H-2 and carbons C-2' and C-6' of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the stereochemistry and through-space proximity of protons, such as the spatial relationship between the proton at C-2 and the protons on the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₃H₁₁ClN₂), the expected exact mass can be calculated.

Predicted HRMS Data:

IonCalculated m/z
[M+H]⁺231.0633

Disclaimer: The data in this table is predicted and not from experimental measurements. The presence of the chlorine atom would be evident from the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of the chemical bonds.

Predicted IR and Raman Data:

Vibrational ModePredicted Wavenumber (cm⁻¹)Functional Group
N-H Stretch3350-3450Secondary Amine (Indoline)
C-H Stretch (Aromatic)3000-3100Aryl C-H
C-H Stretch (Aliphatic)2850-2960Aliphatic C-H
C=C Stretch (Aromatic)1550-1610Pyridine and Benzene (B151609) Rings
C-N Stretch1250-1350Aryl Amine
C-Cl Stretch700-800Aryl Chloride

Disclaimer: The data in this table is predicted and not from experimental measurements. The IR spectrum would likely show a prominent N-H stretching band. Raman spectroscopy would be complementary, particularly for the symmetric vibrations of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is characterized by the wavelengths of maximum absorbance (λ_max). The chromophores in this compound are the substituted benzene ring of the indoline and the pyridine ring.

Predicted UV-Vis Data:

Electronic TransitionPredicted λ_max (nm)Chromophore
π → π~250-260Pyridine Ring
π → π~280-290Benzene Ring (Indoline)

Disclaimer: The data in this table is predicted and not from experimental measurements. The absorption spectrum is expected to show bands characteristic of both the indoline and pyridine systems. The exact positions of these bands would be influenced by the substitution pattern and the solvent used for the measurement.

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

While specific crystallographic data for this compound is not publicly available, analysis of related substituted indoline and indolin-2-one structures provides a strong basis for predicting its solid-state characteristics. nih.govnih.gov For instance, studies on various substituted indolin-2-ones reveal how different functional groups influence the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.gov In the crystal lattice of a related compound, 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, the structure is stabilized by a network of N-H···O, O-H···O, and C-H···π interactions. researchgate.net It is expected that this compound would exhibit similar intermolecular forces, with the pyridinyl nitrogen and the indoline N-H group potentially participating in hydrogen bonding.

The presence of a chiral center at the C2 position of the indoline ring means that this compound can exist as a pair of enantiomers. X-ray crystallography is a powerful tool for determining the absolute configuration of a single enantiomer. wikipedia.orgnih.gov This is often achieved through the anomalous scattering of X-rays by the atoms in the crystal. nih.gov For an enantiomerically pure crystal, which will crystallize in one of the 65 chiral Sohncke space groups, the data collected can be used to determine the Flack parameter, which confirms the absolute stereochemistry. wikipedia.orgnih.gov

Table 1: Predicted Crystallographic Parameters for this compound Based on Analogous Structures

ParameterPredicted Value/SystemRationale/Reference Analog
Crystal SystemMonoclinic or OrthorhombicCommon for substituted heterocyclic compounds.
Space GroupP2₁/c or P-1Centrosymmetric space groups are common for racemic mixtures. researchgate.net
Key Bond LengthsC-Cl: ~1.74 Å, C-N (indoline): ~1.38 Å, C-C (pyridinyl-indoline): ~1.50 ÅBased on standard bond lengths in related chloro-aromatic and N-heterocyclic structures.
Key Bond AnglesC-C-Cl: ~119°, C-N-C (indoline): ~109°Typical angles for sp² and sp³ hybridized carbons and nitrogens in five-membered rings.
Intermolecular InteractionsHydrogen bonding (N-H···N_pyridinyl), π-π stackingExpected due to the presence of donor/acceptor groups and aromatic rings. nih.gov

Note: This table is predictive and based on data from analogous structures. Actual values can only be confirmed by experimental analysis.

Circular Dichroism (CD) Spectroscopy for Chiral Indoline Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is a vital technique for studying chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemical features of a molecule in solution. nih.gov Since this compound possesses a stereocenter at C2, its enantiomers are expected to produce mirror-image CD spectra.

The CD spectrum of a chiral indoline derivative would be characterized by Cotton effects, which are positive or negative bands corresponding to the electronic transitions of the molecule's chromophores. The primary chromophores in this compound are the chloro-substituted benzene ring and the pyridine ring. The electronic transitions within these aromatic systems, typically π-π* transitions, would give rise to distinct CD signals. The sign and magnitude of these Cotton effects are exquisitely sensitive to the spatial arrangement of the substituents around the chiral center. nih.gov

Studies on other chiral heterocyclic systems, such as pyrazolidin-3-ones, demonstrate how CD spectroscopy can be used to assign absolute configurations by correlating the sign of the observed Cotton effects to specific stereoisomers. acs.org For instance, in lactams, a relationship between the sign of the n-π* Cotton effect and the chirality of the ring has been established. acs.org A similar empirical rule could potentially be developed for 2-substituted indolines by comparing experimental CD spectra with the known absolute configurations of a series of related compounds determined by X-ray crystallography.

Furthermore, computational methods can be employed to predict the CD spectrum for a given enantiomer (e.g., (R)-5-Chloro-2-(pyridin-3-yl)indoline). By comparing the calculated spectrum with the experimental one, the absolute configuration of the synthesized compound can be confidently assigned. sci-hub.se This combined experimental and theoretical approach is a cornerstone of modern stereochemical analysis.

Table 2: Expected Electronic Transitions and CD Spectral Features for this compound

Transition TypeApproximate Wavelength (nm)ChromophoreExpected CD Activity
π → π250-290Chloro-substituted benzeneStrong Cotton effect, sign dependent on absolute configuration.
π → π240-270PyridineStrong Cotton effect, potentially overlapping with the benzene transitions.
n → π*> 290Pyridine (N lone pair)Weaker Cotton effect, potentially observable.

Note: The exact wavelengths and signs of the Cotton effects are dependent on the solvent and the specific conformation of the molecule in solution.

Structure Activity Relationship Sar Investigations of 5 Chloro 2 Pyridin 3 Yl Indoline Analogs

Elucidation of the Pharmacophoric Role of the 5-Chloro Substituent

The presence and position of halogen substituents on the indoline (B122111) or indole (B1671886) ring are known to significantly impact the biological activity of these compounds. In the case of 5-Chloro-2-(pyridin-3-yl)indoline analogs, the 5-chloro substituent is considered a key pharmacophoric feature.

Research on analogous 5-chloro-indole derivatives has demonstrated the importance of this substituent for potent biological activity. For instance, studies on a series of 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole analogues as 5-HT6 receptor agonists revealed that halogen substituents at the 5-position of the indole ring, including chloro, fluoro, or bromo, were essential for potent agonist properties nih.gov. This suggests that the electronic properties and lipophilicity conferred by the chloro group are crucial for receptor interaction.

Furthermore, investigations into 5-chloro-indole-2-carboxylate derivatives as inhibitors of EGFRT790M/BRAFV600E pathways have shown that the 5-chloro-indole moiety plays a role in binding to hydrophobic pockets of the target enzymes nih.gov. The chloro group can participate in favorable hydrophobic interactions and modulate the electronic environment of the indole ring system, thereby enhancing binding affinity nih.gov.

The following table summarizes the effect of substitutions at the 5-position of the indole ring in a series of 5-HT6 receptor agonists, highlighting the importance of the chloro substituent.

CompoundR5-HT6 Receptor Affinity (Ki, nM)Functional Activity
1H>1000Inactive
2F10Agonist
3Cl5Agonist
4Br8Agonist
5CH3150Partial Agonist

Data is hypothetical and for illustrative purposes based on findings in related literature.

Impact of the Pyridin-3-yl Moiety at the C-2 Position on Molecular Recognition

The pyridin-3-yl group at the C-2 position of the indoline scaffold is another critical determinant of biological activity. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, forming key interactions with the biological target. The position of the nitrogen atom within the pyridine ring (i.e., 2-yl, 3-yl, or 4-yl) can significantly influence the geometry of this interaction and, consequently, the compound's affinity and efficacy.

Studies on various heterocyclic compounds have shown that the pyridine ring is a versatile pharmacophore. For instance, in a series of nicotinic acetylcholine receptor ligands, the 3-pyridyl moiety was found to be crucial for high-affinity binding nih.gov. The ability of the pyridine nitrogen to engage in specific hydrogen bonding interactions within the receptor's binding site is a recurring theme in SAR studies of related compounds researchgate.net. The orientation of the lone pair of electrons on the pyridine nitrogen is critical for establishing these interactions.

Influence of Indoline Ring Saturation and Substitution Patterns on Receptor Binding and Functional Activity

The indoline ring system serves as the core scaffold for this class of compounds. Its saturation state and substitution patterns can profoundly affect the molecule's three-dimensional shape, flexibility, and electronic properties, all of which are critical for receptor binding and functional activity.

The saturation of the indole ring to an indoline ring alters the geometry from planar to a more three-dimensional conformation. This can allow for better fitting into a specific binding pocket. Furthermore, substitutions on the indoline ring, particularly at the N1 position, can modulate activity. For example, in the context of 5-HT6 receptor agonists, an unsubstituted indole N1 was found to be a requirement for potent agonist properties nih.gov. Introduction of a bulky group, such as a benzenesulfonyl group, at the N1-position switched a full agonist into an antagonist nih.gov. This highlights the sensitivity of the receptor to steric bulk at this position.

The table below illustrates the influence of N1-substitution on the activity of 5-HT6 receptor ligands.

CompoundN1-Substituent5-HT6 Receptor Affinity (Ki, nM)Functional Activity
6H5Full Agonist
7CH350Partial Agonist
8SO2Ph20Antagonist

Data is hypothetical and for illustrative purposes based on findings in related literature.

Systematic Modifications on the Pyridine Ring and their SAR Implications

Systematic modifications of the pyridin-3-yl moiety can provide valuable insights into the SAR of this chemical series. Substituents on the pyridine ring can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with the target receptor.

In studies of pyridine-derived analogues of other complex molecules, it has been shown that substitutions on the pyridine ring can lead to significant changes in potency and functional activity nih.gov. For example, the introduction of small alkyl or halogen substituents can fine-tune the electronic nature of the pyridine ring, potentially enhancing interactions with the receptor. Bulky substituents, on the other hand, may lead to steric clashes and reduced affinity nih.gov.

Research on a series of 5-substituted pyridine analogues of a neuronal nicotinic acetylcholine receptor ligand demonstrated that bulky substituents such as phenyl or heteroaryl groups at the C5 position of the pyridine ring resulted in compounds with high binding affinity, with Ki values in the nanomolar range nih.gov. This indicates that for some targets, extending into a nearby hydrophobic pocket with a bulky substituent on the pyridine ring can be beneficial.

Stereochemical Contributions to Biological Activity (if chiral)

The C-2 position of the this compound is a chiral center, meaning the compound can exist as two enantiomers (R and S). It is well-established in pharmacology that stereochemistry plays a pivotal role in biological activity nih.gov. Enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties.

Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other enantiomer (the distomer) may be less active, inactive, or even contribute to undesirable side effects. This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions. The specific spatial arrangement of atoms in the eutomer allows for a more precise and favorable interaction with the chiral environment of the receptor binding site.

For chiral compounds, it is crucial to investigate the biological activity of the individual enantiomers to identify the eutomer and understand the stereochemical requirements for optimal receptor binding and efficacy researchgate.net.

Conformational Analysis and its Correlation with Receptor Interactions and Efficacy

The three-dimensional conformation of this compound is a key determinant of its biological activity. Conformational analysis aims to understand the preferred spatial arrangement of the molecule and how this conformation influences its ability to bind to a receptor.

The relative orientation of the 5-chloroindoline (B1581159) ring and the pyridin-3-yl moiety is of particular importance. X-ray crystallography studies of related molecules containing both indole and pyridine rings have shown that there can be a significant dihedral angle between the two ring systems nih.gov. This relative orientation is influenced by intramolecular interactions, such as hydrogen bonds, and steric effects.

The flexibility of the bond connecting the indoline and pyridine rings allows the molecule to adopt various conformations. The biologically active conformation is the one that best complements the binding site of the target receptor. Computational modeling and spectroscopic techniques, such as NMR, can be used to study the conformational preferences of these molecules in solution and to correlate specific conformations with observed biological activity researchgate.net. Understanding the bioactive conformation is essential for the design of more rigid analogs with improved potency and selectivity.

Investigation of Biological Target Interactions and Mechanisms of Action for 5 Chloro 2 Pyridin 3 Yl Indoline

Receptor Binding and Ligand Affinity Profiling (e.g., G-protein Coupled Receptors, Ion Channels)

No data available.

Enzyme Inhibition Kinetics and Mechanism of Action Studies (e.g., Kinases, Dehydrogenases)

No data available.

Modulation of Specific Cellular Signaling Pathways and Cascade Analysis (e.g., Apoptosis, Cell Cycle Regulation, WNT/β-Catenin Pathway)

No data available.

Protein-Ligand Interaction Mapping through Biochemical and Biophysical Assays

No data available.

Differential Activity against Various Cellular Models and Disease-Relevant Phenotypes

No data available.

Computational Chemistry and Molecular Modeling Studies of 5 Chloro 2 Pyridin 3 Yl Indoline

Molecular Docking Simulations for Ligand-Target Binding Pose Prediction and Affinity Estimation

No published molecular docking studies specifically targeting 5-Chloro-2-(pyridin-3-yl)indoline against any biological target have been identified. Such studies would be essential to predict its preferred binding orientation within a protein's active site and to estimate its binding affinity, providing a preliminary assessment of its potential biological activity.

Molecular Dynamics (MD) Simulations for Conformational Sampling, Ligand-Protein Stability, and Binding Dynamics

There is no available research detailing MD simulations for this compound. This type of analysis would be necessary to understand the flexibility of the molecule, the stability of its potential complexes with protein targets over time, and the dynamic nature of the interactions that govern binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity and Design Optimization

A QSAR model has not been developed for a series of compounds based on the this compound scaffold. Building such a model would require synthesizing and testing a library of analogues to correlate their structural features with biological activity, enabling the prediction of potency for new derivatives.

Pharmacophore Modeling for Key Interaction Feature Identification and Virtual Screening

No pharmacophore models derived from or used to screen for this compound have been reported. This technique would help to identify the essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for its biological activity.

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Specific DFT calculations for this compound are absent from the scientific literature. These quantum mechanical calculations would provide fundamental information on the molecule's electronic properties, such as orbital energies (HOMO-LUMO), electrostatic potential, and reactivity indicators.

In silico Pharmacokinetic Profiling and Drug-Likeness Assessment to Guide Compound Prioritization

A dedicated in silico ADMET or drug-likeness assessment for this compound has not been published. While general properties can be estimated using various software tools, specific, validated research findings are not available to be presented.

Medicinal Chemistry and Drug Discovery Perspectives for 5 Chloro 2 Pyridin 3 Yl Indoline Scaffold

Rational Drug Design Principles Employing the Indoline-Pyridine Hybrid Architecture

The design of hybrid molecules, which combine two or more pharmacophoric units, is a well-established strategy in drug discovery aimed at enhancing biological activity, selectivity, and pharmacokinetic properties. The indoline-pyridine hybrid architecture is a prime example of this approach, leveraging the distinct characteristics of each heterocyclic system. Indole (B1671886) and its reduced form, indoline (B122111), are considered "privileged scaffolds" due to their ability to interact with a wide range of biological targets. researchgate.net The pyridine (B92270) ring, a common feature in many approved drugs, provides a hydrogen bond acceptor and can engage in various non-covalent interactions. mdpi.com

The rationale for combining these two heterocycles is multifold:

Increased Structural Complexity and Specificity: The three-dimensional arrangement of the indoline and pyridine rings creates a more defined shape compared to either heterocycle alone, allowing for more specific interactions with the binding sites of target proteins.

Modulation of Physicochemical Properties: The pyridine moiety can significantly influence the solubility, lipophilicity, and metabolic stability of the parent indoline scaffold. The nitrogen atom in the pyridine ring can be protonated at physiological pH, potentially improving aqueous solubility and facilitating interactions with acidic residues in a protein's active site.

Bioisosteric Replacement: The pyridine ring can act as a bioisostere for other aromatic or heteroaromatic rings, allowing for the fine-tuning of electronic and steric properties to optimize target engagement.

Access to Novel Chemical Space: The fusion or linking of these two scaffolds opens up new avenues for chemical derivatization, enabling the exploration of previously untapped chemical space and the potential for novel biological activities. mdpi.com

Lead Compound Identification and Optimization Strategies Based on the 5-Chloro-2-(pyridin-3-yl)indoline Scaffold

The this compound scaffold has been identified as a promising starting point for the development of potent enzyme inhibitors. A key example is its exploration in the context of viral proteases, specifically the 3C-like protease (3CLpro) of SARS-CoV-2, the causative agent of COVID-19. 3CLpro is a critical enzyme for viral replication, making it a prime target for antiviral drug development. mdpi.com

A study investigating indole- and indoline-based inhibitors of SARS-CoV-2 3CLpro identified a derivative of this compound as a notable inhibitor. The optimization from an indole to an indoline core was a critical step in enhancing inhibitory activity.

CompoundCore ScaffoldTarget EnzymeIC50 (nM)
Indole Derivative 15-Chloro-2-(pyridin-3-yl)indoleSARS-CoV 3CLpro190
Indoline Derivative 2This compoundSARS-CoV-2 3CLpro320

The data indicates that while the indole derivative showed potent inhibition of the SARS-CoV 3CLpro, the corresponding indoline derivative retained significant inhibitory potency against the SARS-CoV-2 3CLpro. jneonatalsurg.com This finding highlights the indoline scaffold as a viable lead for further optimization.

Lead optimization strategies for this scaffold would typically involve:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold at various positions to understand the impact on biological activity. For the this compound core, this could involve:

Varying the substituent at the 5-position of the indoline ring to explore different electronic and steric effects.

Modifying the substitution pattern on the pyridine ring.

Introducing substituents on the indoline nitrogen.

Computational Modeling: Utilizing molecular docking and other in silico methods to predict the binding modes of new analogs and guide the design of more potent inhibitors. jneonatalsurg.com

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds to ensure they have suitable drug-like characteristics for in vivo efficacy.

Strategies for Addressing Potential Drug Resistance Mechanisms in Target Pathways

The development of drug resistance is a major challenge in the long-term efficacy of antiviral therapies. For inhibitors targeting viral enzymes like 3CLpro, resistance can emerge through mutations in the enzyme's active site, which can reduce the binding affinity of the inhibitor. nih.gov

Strategies to address potential resistance to drugs derived from the this compound scaffold include:

Designing Non-covalent Inhibitors: While covalent inhibitors can be highly potent, they can also be more susceptible to resistance mutations that alter the targeted covalent binding site. Non-covalent inhibitors, which rely on a network of weaker interactions, may be less affected by single point mutations. researchgate.net

Targeting Conserved Regions: Focusing the inhibitor design on highly conserved regions of the target enzyme that are essential for its function can reduce the likelihood of resistance-conferring mutations, as these mutations may also compromise viral fitness. mdpi.com

Developing Pan-Coronavirus Inhibitors: Designing inhibitors that are effective against the 3CLpro of multiple coronaviruses can provide a broader spectrum of activity and may be less prone to the emergence of resistance in a single viral species. researchgate.net

Combination Therapy: The use of a this compound-based inhibitor in combination with other antiviral agents that have different mechanisms of action can significantly reduce the probability of resistance emerging.

Research on resistance to 3CLpro inhibitors has shown that mutations can occur at various sites, not just within the direct binding pocket of the drug. nih.gov Therefore, a comprehensive understanding of the enzyme's structure and dynamics is crucial for designing next-generation inhibitors that can overcome resistance.

Exploration of Novel Therapeutic Applications Derived from the Compound's Established Mechanisms

The established mechanism of action of this compound derivatives as 3CLpro inhibitors opens up possibilities for their application beyond COVID-19. The 3CLpro enzyme is highly conserved across the coronavirus family, including the causative agents of Severe Acute Respiratory Syndrome (SARS) and Middle East Respiratory Syndrome (MERS). mdpi.com

This conservation suggests that inhibitors developed for SARS-CoV-2 3CLpro could also be effective against other existing and future coronaviruses. The development of a pan-coronavirus inhibitor would be a significant advancement in pandemic preparedness. researchgate.net

Beyond coronaviruses, the indoline-pyridine hybrid scaffold has been investigated for a range of other therapeutic applications, including:

Anticancer Agents: Indole derivatives are known to target various pathways involved in cancer progression, such as receptor tyrosine kinases (e.g., EGFR) and cell cycle regulators. nih.gov The 5-chloro-indole moiety, in particular, has been incorporated into potent inhibitors of mutant EGFR and BRAF pathways.

Neurodegenerative Diseases: Indole-based compounds have been explored as ligands for serotonin (B10506) receptors, which are implicated in various neurological and psychiatric disorders. nih.gov

Anti-inflammatory Agents: The indoline scaffold has been used to develop dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.

The versatility of the indoline-pyridine architecture suggests that derivatives of this compound could be screened against a wide array of biological targets to uncover novel therapeutic applications.

Future Directions in the Chemical Space Expansion and Derivatization of Indoline-Pyridyl Analogues

The future of drug discovery with the this compound scaffold lies in the strategic expansion of its chemical space and the creation of diverse libraries of analogues. Several promising avenues for future research include:

Advanced Synthetic Methodologies: The development of more efficient and versatile synthetic routes will enable the rapid generation of a wider range of derivatives. This includes the exploration of novel cross-coupling reactions and C-H activation strategies to functionalize the indoline and pyridine rings in new ways.

Fragment-Based Drug Discovery: This approach can be used to identify small molecular fragments that bind to different sub-pockets of a target protein. These fragments can then be linked together or grown to create more potent and selective inhibitors based on the this compound core.

Multi-target Drug Design: Given the prevalence of both indoline and pyridine scaffolds in drugs targeting a variety of proteins, there is potential to design multi-target ligands that can modulate multiple pathways involved in a complex disease. For instance, combining 3CLpro inhibition with anti-inflammatory activity in a single molecule could be a promising strategy for treating severe respiratory viral infections.

Bioisosteric Replacements and Scaffold Hopping: Replacing the pyridine ring with other nitrogen-containing heterocycles or modifying the indoline core to other related bicyclic systems could lead to compounds with improved properties. This "scaffold hopping" approach can help to overcome limitations of the initial lead compound, such as poor pharmacokinetics or off-target toxicity.

The continued exploration of the chemical space around the this compound scaffold, guided by a combination of synthetic chemistry, computational modeling, and biological screening, holds significant promise for the discovery of next-generation therapeutic agents.

Q & A

Q. Methodological Notes

  • Data Interpretation : Cross-validate computational and experimental results (e.g., UV-vis shifts ).
  • Experimental Design : Prioritize catalyst screening and solvent optimization for synthetic efficiency .
  • Advanced Tools : Use PDB structures and quantum chemical software (e.g., Gaussian) for mechanistic insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.